

DY131's Role in Gene Transcription Regulation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

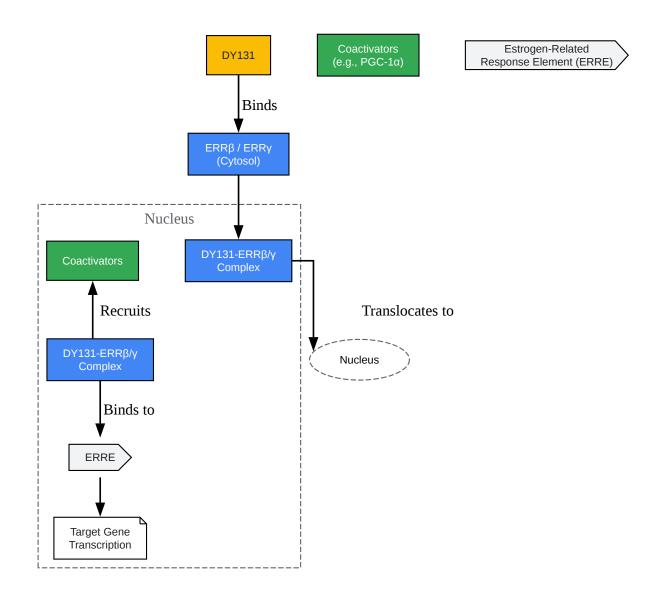
This technical guide provides an in-depth analysis of **DY131**, a potent and selective synthetic agonist for Estrogen-Related Receptor β (ERR β) and ERR γ . It explores the multifaceted role of **DY131** in regulating gene transcription through various signaling pathways, its off-target effects, and its application as a chemical probe in diverse biological contexts. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes complex molecular interactions to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: ERRB/y Agonism

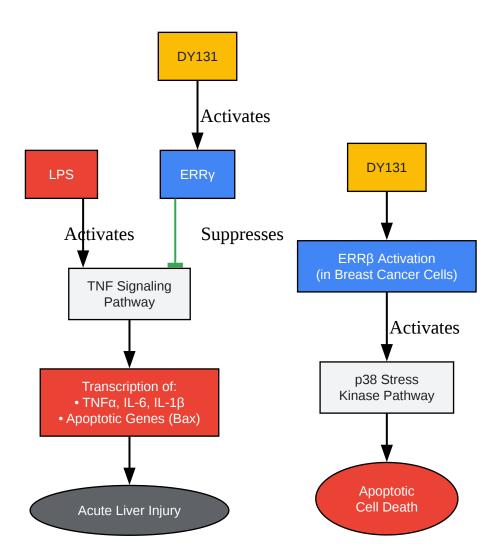
DY131 functions as a selective agonist for the orphan nuclear receptors ERR β and ERR γ , with no significant activity on the structurally related ERR α or the classical estrogen receptors (ER α and ER β).[1][2][3] Upon binding, **DY131** induces a conformational change in ERR β / γ , promoting the recruitment of coactivators and initiating the transcription of target genes. This activity is central to its biological effects, influencing metabolic, inflammatory, and cell cycle pathways.

The transcriptional activity of **DY131** is particularly evident in the context of different ERRβ splice variants. In breast cancer cell lines, the ERRβsf splice variant demonstrates robust, ligand-induced transcriptional activity on Estrogen-Related Response Element (ERRE) promoter-reporters when stimulated by **DY131**.[4] Conversely, the ERRβ2 splice variant lacks this transcriptional function and can act as a dominant-negative inhibitor of ERRβsf.[4]

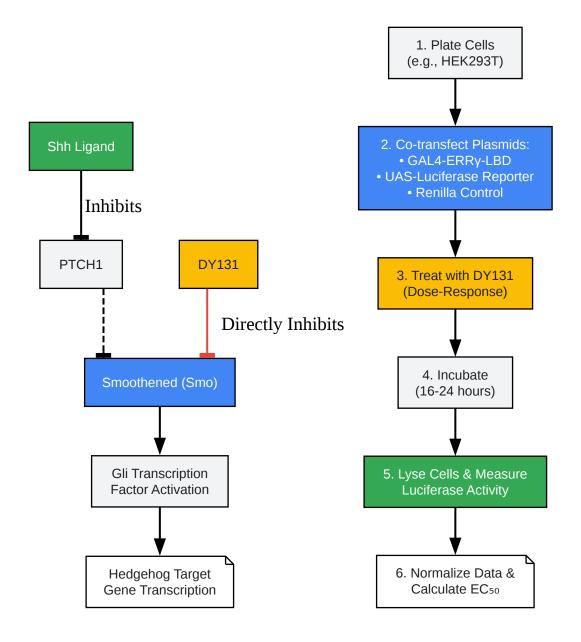




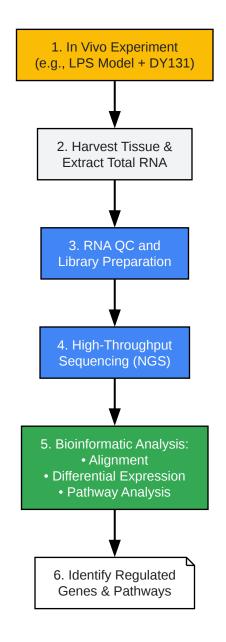












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